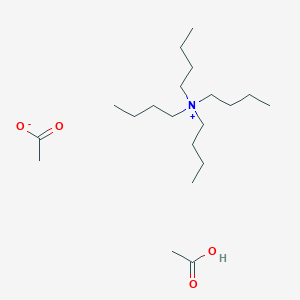

Tetrabutylammonium diacetate

Description

Significance of Quaternary Ammonium (B1175870) Salts in Chemical Synthesis

Quaternary ammonium salts (QASs), also known as quats, are a class of compounds with the general formula [NR₄]⁺X⁻, where R represents alkyl or aryl groups and X⁻ is an anion. wikipedia.org Unlike other ammonium ions, they possess a permanent positive charge regardless of the pH of their solution. wikipedia.org This structural feature is key to their wide-ranging significance in chemical synthesis and industry.

One of their most prominent roles is as phase-transfer catalysts (PTCs). wikipedia.org In many chemical reactions, the reactants are located in separate, immiscible liquid phases (e.g., water and an organic solvent). QASs facilitate these reactions by transferring a reactant, typically an anion, from the aqueous phase to the organic phase where the other reactant is located. catalysis.blogscienceinfo.com The bulky, lipophilic alkyl groups of the quaternary ammonium cation allow it to be soluble in the organic phase, while its positive charge pairs with the anion from the aqueous phase, effectively shuttling it across the phase boundary. scienceinfo.comscribd.com This process enhances reaction rates and allows for milder reaction conditions, often eliminating the need for expensive or hazardous high-polarity solvents. Tetrabutylammonium (B224687) salts are frequently used as PTCs because they are readily available, relatively inexpensive, and can be easily removed from reaction products.

Beyond phase-transfer catalysis, QASs are utilized in numerous other applications:

Surfactants and Detergents: The structure of many QASs, featuring a hydrophilic charged head and long hydrophobic alkyl tails, makes them effective cationic surfactants. savemyexams.com This property is leveraged in products like fabric softeners and hair conditioners. wikipedia.org

Synthesis of Organic Compounds: They are used to initiate and accelerate various organic reactions, including Williamson synthesis and Michael additions. taylorandfrancis.com Chiral quaternary ammonium salts are also employed as PTCs for asymmetric alkylations, which are critical in pharmaceutical synthesis. scienceinfo.com

Anion Exchange Resins: QASs can be bound to polymer backbones to create anion exchange resins, which are used in purification and separation processes. wikipedia.org

Ionic Liquids: Certain QASs are used as ionic liquids, which can act as solvents and/or catalysts in chemical reactions. rsc.orgchemimpex.com

The synthesis of QASs is most commonly achieved through the Menschutkin reaction, a bimolecular nucleophilic substitution (Sɴ2) reaction between a tertiary amine and an alkyl halide. nih.gov

Overview of Anion Activation and Organocatalysis Principles

Anion Activation

Anion activation is a fundamental principle that underpins the efficacy of phase-transfer catalysis. The reactivity of an anion is significantly influenced by its solvation state. In protic solvents like water, anions are heavily solvated through hydrogen bonding, which stabilizes them and reduces their nucleophilicity. iupac.org Quaternary ammonium salts facilitate anion activation, particularly in low-polarity media. iupac.org

When a QAS transfers an anion from an aqueous phase to an organic phase, the anion is "escorted" by the large, bulky quaternary cation (e.g., tetrabutylammonium). iupac.org In the low-polarity organic solvent, the anion is poorly solvated. Furthermore, the large size of the cation results in a greater separation distance between the cation and the anion within the ion pair. iupac.org This combination of poor solvation and large cation-anion separation makes the anion more "naked" and, therefore, significantly more reactive or nucleophilic than it would be in a protic solvent or even in a dipolar aprotic solvent. iupac.org This heightened reactivity, or activation, dramatically accelerates reactions such as nucleophilic substitutions, eliminations, and alkylations. iupac.org

Organocatalysis Principles

Organocatalysis is a branch of catalysis that utilizes small, metal-free organic molecules to accelerate chemical reactions. jove.comnumberanalytics.com This field is considered a third pillar of catalysis, complementing traditional transition metal catalysis and biocatalysis (enzyme catalysis). jove.com The term "organocatalysis" was introduced in 2000 to describe the use of sub-stoichiometric amounts of these organic molecules to activate reactions. mt.com

Key principles and advantages of organocatalysis include:

Mechanism of Action: Organocatalysts typically function by acting as Lewis acids, Lewis bases, Brønsted acids, or Brønsted bases. jove.commt.com They can interact with substrates through either covalent or non-covalent interactions. jove.com In covalent catalysis, the catalyst forms a transient covalent bond with the substrate, creating a reactive intermediate that then proceeds through the reaction cycle before the catalyst is regenerated. jove.com Non-covalent interactions, such as hydrogen bonding, are also used to bind and position reactants. numberanalytics.com

Advantages: Organocatalysts offer several benefits that align with the principles of green chemistry. numberanalytics.commt.com They are generally less toxic and less expensive than many metal-based catalysts. jove.com Most are stable in the presence of air and moisture, simplifying reaction setups compared to sensitive organometallic catalysts. jove.commt.com

Asymmetric Catalysis: A significant application of organocatalysis is in asymmetric synthesis, where chiral organocatalysts are used to produce a specific enantiomer of a chiral product, a critical need in the pharmaceutical industry. mt.comnumberanalytics.com

Historical Context of Tetrabutylammonium Diacetate Applications

The application history of this compound is intrinsically linked to the development of phase-transfer catalysis (PTC). While the synthesis of quaternary ammonium salts via the Menschutkin reaction dates back to the late 19th century, their widespread use as catalysts is a more recent development. nih.govgoogle.com

The term phase-transfer catalysis was formally introduced in 1971 by Starks to describe reactions where tetraalkylammonium salts facilitate reactions between two immiscible phases. scienceinfo.com This conceptual framework opened the door for the systematic application of compounds like tetrabutylammonium salts in organic synthesis. wikipedia.org

This compound functions as an efficient phase-transfer catalyst, promoting reactions in liquid-liquid two-phase systems. koyonchem.com Its role is to transport the acetate (B1210297) anion (or a related species) from an aqueous or solid phase into an organic phase to react with a substrate. lookchem.com This capability is valuable in various synthetic transformations. For instance, tetrabutylammonium acetate (a closely related compound) is used to catalyze the alkynylation of carbonyl compounds and as a promoter in palladium-catalyzed arylation reactions. sigmaaldrich.com

Historically, the use of this compound and similar salts evolved as chemists sought more efficient, selective, and environmentally benign methods for synthesis. numberanalytics.commt.com These compounds became essential tools in industrial processes for manufacturing pharmaceuticals and pesticides, where reactions between water-soluble reagents and organic substrates are common. koyonchem.comchemimpex.com They are also employed in analytical chemistry as ion-pair reagents to improve the separation and detection of compounds in techniques like liquid chromatography. koyonchem.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 51012-12-5 | koyonchem.comchemicalbook.com |

| Molecular Formula | C₂₀H₄₃NO₄ | koyonchem.com |

| Molecular Weight | 361.57 g/mol | koyonchem.com |

| Appearance | White or light white solid | koyonchem.com |

| IUPAC Name | N,N,N-Tributylbutan-1-aminium diacetate | koyonchem.com |

| Synonyms | Tetrabutyl ammonium acetate, aceticacid | koyonchem.com |

Properties

IUPAC Name |

acetic acid;tetrabutylazanium;acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.2C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-2(3)4/h5-16H2,1-4H3;2*1H3,(H,3,4)/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSWKMCJTQJDLF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CC(=O)O.CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for Tetrabutylammonium Diacetate

Quaternization Reactions in Tetrabutylammonium (B224687) Diacetate Synthesis

The formation of the tetrabutylammonium cation is the foundational step in the synthesis of tetrabutylammonium diacetate. This is typically achieved through the quaternization of tributylamine (B1682462).

Halogenation of Tributylamine and Subsequent Neutralization Approaches

A prevalent and well-established route to tetrabutylammonium salts involves a multi-step process beginning with the halogenation of tributylamine. google.com This process is a classic example of the Menschutkin reaction, which describes the alkylation of a tertiary amine to form a quaternary ammonium (B1175870) salt. google.comwikipedia.org

The first step is the reaction of tributylamine with a butyl halide, such as 1-bromobutane (B133212) or butyl iodide, to form the corresponding tetrabutylammonium halide. smolecule.com The choice of halide can influence reactivity, with iodides and bromides being more effective alkylating agents than chlorides. wikipedia.org The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the SN2 reaction mechanism. smolecule.comgoogle.com Industrial protocols often use batch reactors with reflux condensers, controlling the temperature to optimize yield and minimize side reactions. For example, reacting tributylamine with 1-bromobutane in acetonitrile at reflux can produce tetrabutylammonium bromide with high purity and yield. google.comindexcopernicus.com

The subsequent step involves converting the tetrabutylammonium halide into this compound. A common method is to first react the halide salt with an alkali metal hydroxide (B78521), such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an alcoholic solvent. google.com This reaction yields tetrabutylammonium hydroxide and a precipitated alkali metal halide (e.g., KBr), which can be easily removed by filtration due to its low solubility in the alcohol at controlled temperatures. google.com

Finally, the isolated tetrabutylammonium hydroxide solution is neutralized with acetic acid. google.comchemicalbook.com This acid-base reaction is carefully controlled, often by dropwise addition of acetic acid at low temperatures (e.g., 0–5°C) to manage the exothermic nature of the reaction. This yields the target compound, this compound, and water.

Table 1: Representative Conditions for Tributylamine Quaternization

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield | Reference |

| Tributylamine | 1-Bromobutane | Acetonitrile | 82°C (Reflux) | 33 hours | >98% | indexcopernicus.com |

| Tributylamine | Butyl Bromide | Ethyl Acetate (B1210297) | Reflux | 48 hours | 24% | google.com |

| Tributylamine | Butyl Bromide | None | 25°C | - | Negligible | google.com |

| Tributylamine | Butyl Chloride | Ball Mill (Solvent-free) | Ambient | - | 88% |

Ion Exchange Protocols for Tetrabutylammonium Salt Formation

Ion exchange offers an alternative and often more direct route to this compound, starting from a readily available tetrabutylammonium halide. These methods work by substituting the halide anion with an acetate anion.

One common laboratory-scale method involves a metathesis reaction with a silver salt. nih.gov Tetrabutylammonium bromide or iodide is dissolved in a suitable solvent, such as acetonitrile or anhydrous acetone (B3395972), and treated with silver acetate. smolecule.comnih.gov The silver halide (AgBr or AgI) precipitates out of the solution due to its insolubility, while the desired tetrabutylammonium acetate remains dissolved. smolecule.comnih.gov The mixture is then centrifuged or filtered to remove the silver salt precipitate, and the solvent is evaporated under vacuum to yield the final product. nih.gov This method is advantageous as it can avoid aqueous workups. smolecule.com

Another powerful technique utilizes ion-exchange resins. orgsyn.orgorgsyn.org In this protocol, a solution of a tetrabutylammonium salt (e.g., tetrabutylammonium bromide) is passed through a column packed with a strong basic anion-exchange resin that has been pre-loaded with acetate ions. chemijournal.com As the solution flows through the resin, the halide ions are exchanged for acetate ions, resulting in a solution of tetrabutylammonium acetate eluting from the column. This method is highly efficient for removing halide impurities and can be adapted for both laboratory and larger-scale production. orgsyn.orgmdpi.com For instance, anion-exchange HPLC is an effective method for the purification of related compounds. tandfonline.com

Table 2: Comparison of Ion Exchange Methodologies

| Method | Starting Salt | Reagent/Material | Key Principle | Advantage | Disadvantage | Reference |

| Silver Salt Metathesis | Tetrabutylammonium Bromide | Silver Acetate | Precipitation of insoluble silver halide | High yield, avoids aqueous workup | High cost of silver reagent | smolecule.comnih.gov |

| Anion-Exchange Resin | Tetrabutylammonium Halide | Acetate-form Anion-Exchange Resin | Chromatographic separation based on ion affinity | High purity, effective removal of halide ions, regenerable resin | Can be slower for large quantities, requires column setup | chemijournal.commdpi.com |

Purification and Isolation Techniques in Laboratory and Industrial Scales

The final purity of this compound is critical for its application, necessitating effective purification and isolation techniques. The chosen method depends on the scale of the synthesis and the nature of the impurities.

On a laboratory scale, after synthesis via the neutralization route, the crude product is often a mixture containing residual reactants and the solvent. google.com A common initial purification step involves removing the solvent, such as alcohol and excess acetic acid, by distillation under reduced pressure. google.com The resulting crude product can be further purified by washing with a suitable organic solvent, like cold diethyl ether or ethyl acetate, to remove unreacted precursors. google.com Recrystallization is another powerful technique. For instance, after synthesis, a crude tetrabutylammonium salt can be recrystallized from a solvent system like ethyl acetate to obtain a high-purity crystalline product. google.com

For impurities that are difficult to remove by simple washing or recrystallization, column chromatography is employed. column-chromatography.com Cation-exchange resins can be used specifically to capture the tetrabutylammonium cation, allowing for the removal of other contaminants, followed by elution of the purified product. orgsyn.orggoogle.comresearchgate.net

On an industrial scale, purification strategies are adapted for larger volumes and cost-efficiency. Filtration is a key step to remove precipitated salts, such as potassium bromide, after the reaction of tetrabutylammonium halide with KOH. google.com The crude product solution may then undergo treatment with activated carbon to adsorb colored impurities and other organic byproducts. smolecule.com Distillation under vacuum is widely used to remove solvents and any volatile unreacted materials. google.comsmolecule.com For large-scale operations, continuous crystallization processes can be more efficient than batch crystallization for isolating the final product. ulisboa.pt Finally, the purified product is typically dried under vacuum to remove any residual moisture, yielding a solid product. acs.org

Catalytic Dimensions of Tetrabutylammonium Diacetate in Organic Transformations

Phase Transfer Catalysis Mediated by Tetrabutylammonium (B224687) Diacetate

Phase transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. koyonchem.com Tetrabutylammonium diacetate serves as an efficient phase transfer catalyst, enhancing reaction rates and yields in such systems. lookchem.comsmolecule.com

The fundamental role of this compound in phase transfer catalysis is to transport anionic reactants from the aqueous phase into the organic phase, where the organic substrate is dissolved. The large, lipophilic tetrabutylammonium cation forms an ion pair with the anionic reactant (e.g., acetate). This ion pair possesses sufficient solubility in the organic solvent to migrate across the phase boundary. smolecule.com Once in the organic phase, the anion is "naked" and highly reactive, readily participating in the desired chemical transformation. smolecule.com This mechanism overcomes the insolubility barrier that would otherwise prevent or significantly slow down the reaction. koyonchem.com

The effectiveness of tetrabutylammonium salts in mediating this transfer is influenced by factors such as the nature of the cation and the solvent. The bulky and non-polar nature of the tetrabutylammonium cation is crucial for its ability to be extracted into the organic phase. nih.gov

The use of TBADA as a phase transfer catalyst can lead to milder reaction conditions, shorter reaction times, and a reduction in the need for harsh or expensive solvents. nih.gov This contributes to more economical and environmentally benign synthetic processes. nih.gov

Table 1: Representative Applications of Tetrabutylammonium Salts in Phase Transfer Catalysis

| Reaction Type | Substrate | Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | Decyl methanesulfonate | Sodium bromide | Tetrabutylammonium bromide | Decyl bromide | - | nih.gov |

| Esterification | Potassium salt of benzoic acid | Phenacyl bromide | Tetrabutylammonium bromide / Dibenzo- unishivaji.ac.in-crown-6 | Phenacyl benzoate | - | unishivaji.ac.in |

| Alkylation | Carbonyl compounds | Trimethylsilylacetylenes | This compound | Propargylic alcohols | Good | smolecule.com |

| Oxidation | Primary/Secondary benzylic alcohols | Phenyliodine(III) diacetate | Tetrabutylammonium bromide | Aldehydes/Ketones | - | mdpi.com |

This table presents examples of reactions catalyzed by tetrabutylammonium salts, illustrating the broad applicability of this class of phase transfer catalysts. Specific yield data is often dependent on detailed reaction conditions not fully provided in the source material.

This compound and related tetrabutylammonium salts are extensively used in liquid-liquid two-phase systems, which typically consist of water and a water-immiscible organic solvent. koyonchem.comnih.gov In these systems, the catalyst shuttles the aqueous-soluble nucleophile into the organic phase to react with the substrate. koyonchem.com This methodology is crucial for many industrial processes, including the synthesis of pharmaceuticals and agrochemicals, where reactants often have disparate solubility properties. koyonchem.comkoyonchem.com

The formation and stability of these two-phase systems can be influenced by the concentration of the tetrabutylammonium salt and the presence of other salts. nih.gov The ability of tetrabutylammonium-based ionic liquids to form aqueous biphasic systems with polymers like polypropylene (B1209903) glycol has also been investigated, highlighting their complex phase behavior. nih.gov

Role as a Lewis Base Catalyst

In addition to its function in phase transfer catalysis, this compound can also act as a Lewis base catalyst. In this capacity, the acetate (B1210297) ion is the key catalytic species, activating substrates through deprotonation or by forming hypervalent intermediates. guidechem.com

A notable application of this compound as a Lewis base catalyst is in the synthesis of α,β-unsaturated carboxylic esters. researchgate.net Research has shown that acetate salts can catalyze the reaction between carbonyl compounds and trimethylsilylketene ethyl trimethylsilyl (B98337) acetal. researchgate.net This method produces the corresponding α,β-unsaturated esters in high yields and with excellent E-stereoselectivity under mild conditions. researchgate.net The solubility of tetrabutylammonium acetate in organic solvents makes it a more effective base for such reactions compared to alkali metal acetates. guidechem.com

As a mild Lewis base, the acetate component of TBADA can activate various substrates. It promotes the addition of reagents like ketene (B1206846) silyl (B83357) acetals to carbonyl compounds. guidechem.com The activation likely involves the interaction of the acetate ion with the substrate, increasing its nucleophilicity or electrophilicity. For instance, in the Michael addition of stannyl (B1234572) ketone enolates to α,β-unsaturated esters, the bromide anion from tetrabutylammonium bromide coordinates to the tin center, enhancing the nucleophilicity of the enolate. nih.gov A similar activation mechanism can be inferred for the acetate ion from TBADA in related reactions.

The catalytic activation of carbonyl compounds by tetrabutylammonium salts has been explored in various contexts, including acetalization and reduction reactions. acs.orgorganic-chemistry.org While these examples often use other tetrabutylammonium salts, the underlying principle of activating the carbonyl group is relevant to the potential applications of TBADA as a Lewis base catalyst.

This compound as a Mild Basic Reagent

This compound (TBAD), a quaternary ammonium (B1175870) salt, demonstrates significant utility as a mild basic reagent in a variety of organic transformations. Its solubility in many organic solvents and its capacity to function as a phase-transfer catalyst make it a versatile tool for chemists. lookchem.comchemimpex.com The acetate anion, being a weak base, can deprotonate substrates without causing unwanted side reactions that stronger bases might induce. This characteristic is particularly advantageous in sensitive and complex chemical environments.

Utility in Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction, a cornerstone in the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, often benefits from the presence of a mild base. While traditional conditions employ amines as bases, tetrabutylammonium salts, including the diacetate, have been explored to enhance reaction efficiency. organic-chemistry.org The use of tetrabutylammonium salts can accelerate the coupling process, particularly in reactions involving challenging substrates. organic-chemistry.orgunishivaji.ac.in

Research has shown that palladium-catalyzed Sonogashira couplings can be effectively carried out using various palladium precursors and ligands. researchgate.net The addition of tetrabutylammonium salts has been noted to facilitate these reactions, sometimes even in aqueous media, which aligns with the principles of green chemistry. rsc.org The role of the acetate in TBAD is to act as a proton scavenger, facilitating the deprotonation of the terminal alkyne to form the crucial copper(I) or palladium(II) acetylide intermediate, thereby driving the catalytic cycle forward.

Table 1: Representative Sonogashira Cross-Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 95 |

| Bromobenzene | 1-Heptyne | Pd(OAc)₂/sXPhos | K₂CO₃ | Toluene (B28343) | 88 |

| 4-Chlorotoluene | Trimethylsilylacetylene | Pd₂ (dba)₃/XPhos | Cs₂CO₃ | Dioxane | 92 |

This table presents typical conditions for Sonogashira reactions. While not all examples explicitly use this compound, they illustrate the general components of the reaction where a mild base is crucial.

Application in Heck Arylation Processes

In the Heck reaction, which involves the coupling of an unsaturated halide with an alkene, a base is required to neutralize the hydrogen halide formed during the reaction. Tetrabutylammonium salts are frequently employed in Heck reactions, often accelerating the process and improving yields. unishivaji.ac.in Specifically, tetrabutylammonium acetate can serve this basic role effectively. rsc.org

Studies have demonstrated that in phosphine-free palladium-catalyzed Heck reactions, the choice of base can be critical. rsc.orgnih.gov In some instances, the use of tetrabutylammonium acetate has been shown to influence the reaction's outcome, promoting the formation of specific products. For example, in the arylation of cinnamyl alcohol, the presence of tetrabutylammonium acetate led to the formation of carbonyl products. nih.gov This highlights the salt's ability to not only act as a base but also to potentially influence the reaction pathway. The use of quaternary ammonium salts like tetrabutylammonium chloride has been shown to lead to superior performance in palladium-catalyzed olefination reactions. rsc.org

Table 2: Heck Arylation Reaction Parameters

| Aryl Halide | Alkene | Catalyst | Additive/Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Iodobenzene | Styrene | Pd(OAc)₂ | NaOAc | DMF | 100 |

| Phenyl triflate | 2,3-Dihydrofuran | Pd(OAc)₂/(R)-BINAP | Proton Sponge | Benzene (B151609) | 60 |

| Bromoquinoline | Alkene | Palladium diacetate | Tetrabutylammonium acetate | - | 100 |

This table illustrates various conditions for Heck arylations, highlighting the role of the base. The third entry specifically notes the use of tetrabutylammonium acetate. rsc.org

Promoting Isocyanurate Trimerization

The cyclotrimerization of isocyanates to form isocyanurates is an industrially significant reaction, often catalyzed by basic compounds. nih.gov While a range of catalysts have been developed for this transformation, acetate-based catalysts are of particular interest. nih.govgoogle.com Research indicates that carboxylates, including acetate, act as precatalysts in this reaction. nih.gov

The mechanism is believed to involve the nucleophilic attack of the acetate on the isocyanate carbon, initiating the trimerization process. nih.gov The tetrabutylammonium cation in TBAD likely plays a role in solubilizing the catalyst in the organic reaction medium. Although the direct catalytic activity of this compound itself is not as extensively documented as other catalysts like tetrabutylammonium fluoride (B91410), the underlying principle of acetate-promoted trimerization is well-established. nih.govgoogle.com Studies have shown that the reaction of carboxylates with an excess of aromatic isocyanates leads to the formation of deprotonated amide species, which are the active catalysts for the nucleophilic anionic trimerization. nih.gov

Specific Organic Synthesis Applications

Beyond its role as a general mild base, this compound finds application in more specific synthetic transformations, including the formation of esters and facilitating rearrangement and elimination reactions.

Formation of Esters

Tetrabutylammonium acetate is valued in the synthesis of esters, acting as an effective phase-transfer catalyst. chemimpex.com It facilitates the reaction between a carboxylate salt and an alkyl halide, which might otherwise be slow due to the immiscibility of the reactants. The tetrabutylammonium cation forms an ion pair with the carboxylate anion, transporting it into the organic phase where it can react with the alkyl halide.

This methodology is particularly useful for synthesizing various esters under mild conditions. unishivaji.ac.in For instance, cellulose (B213188) acetate has been synthesized homogeneously in a tetrabutylammonium acetate/dimethyl sulfoxide (B87167) solvent system without the need for an additional catalyst. researchgate.net This highlights the dual role of the compound as both a solvent component and a reagent that facilitates the esterification process. The reaction between the 4,4′,4″-trimethoxytrityl cation and acetate ion in acetic acid to form the corresponding ester is another example where acetate's nucleophilicity is key. lookchem.com

Rearrangement and Elimination Reactions

In certain rearrangement and elimination reactions, this compound can function as a crucial auxiliary reagent. koyonchem.com It can act as an alkaline catalyst or a stabilizer to achieve specific chemical transformations. koyonchem.com Phase-transfer catalysis, facilitated by salts like tetrabutylammonium chloride, is known to be effective for elimination reactions under basic conditions, such as dehydrochlorination, to form alkenes. phasetransfercatalysis.com

While specific examples detailing the extensive use of this compound in a wide array of named rearrangement and elimination reactions are not broadly documented in the provided search results, its role as a phase-transfer catalyst and mild base is indicative of its potential in these transformations. For instance, in the oxidation of N-methyltetrahydroisoquinolines with iodosylbenzene, the addition of a catalytic amount of tetrabutylammonium iodide led to the formation of lactams, a process that involves oxidation and rearrangement. researchgate.net Although this example uses the iodide salt, it points to the general utility of tetrabutylammonium salts in facilitating complex reaction sequences.

Dehydrogenative Cyclizing Coupling Reactions

This compound plays a crucial role in facilitating novel dehydrogenative cyclizing coupling reactions, particularly in the synthesis of complex cyclic structures. Its unique properties as a molten ionic liquid and phase-transfer catalyst enable transformations that are otherwise challenging to achieve.

Palladium-Catalyzed Cyclopropanation involving Aryl Methyl Ketones and Styrenes

A notable application of this compound is in the palladium-catalyzed cyclopropanation reaction between aryl methyl ketones and styrenes. nih.gov This process represents a significant advancement in the synthesis of cyclopropane (B1198618) derivatives, which are important structural motifs in many biologically active molecules.

The reaction is a dehydrogenative cyclizing coupling that proceeds through a twofold C-H activation at the α-position of the ketone. nih.govresearchgate.net In this transformation, molten tetrabutylammonium acetate (TBAA) serves as the reaction medium, acting as an ionic liquid. nih.govresearchgate.net The catalytic system typically involves palladium(II) acetate (Pd(OAc)₂) and copper(II) acetate (Cu(OAc)₂) with dioxygen as the terminal oxidant. nih.govresearchgate.net The use of TBAA is critical for the success of this unusual cyclopropanation, highlighting its role beyond that of a simple solvent or base. The flexibility of this catalytic system is demonstrated by its tolerance of a range of substrates. nih.govresearchgate.net

A proposed mechanism for this reaction suggests a twofold C-H activation at the ketone's α-position, facilitated by the palladium catalyst. The molten TBAA medium is believed to stabilize the reactive intermediates involved in the catalytic cycle. nih.govresearchgate.net

SN2 Substitution Reactions

This compound is an effective reagent in S_N2 substitution reactions, where it serves as a soluble source of nucleophilic acetate ions. smolecule.commade-in-china.comguidechem.com Its solubility in a wide range of organic solvents makes it a superior alternative to conventional acetate sources like sodium acetate, which often suffer from poor solubility. guidechem.com

This property is particularly advantageous in displacing leaving groups such as sulfonates (e.g., p-toluenesulfonates) and allylic halides to form the corresponding acetate esters. guidechem.com For instance, the treatment of an equatorial steroidal p-toluenesulfonate with this compound in refluxing acetone (B3395972) leads to the formation of the axial acetate, a classic example of an S_N2 inversion of stereochemistry. guidechem.com

The reaction can be carried out in various solvents, including acetone and benzene, and even in molten this compound itself. guidechem.com The use of this compound allows for efficient conversions under relatively mild conditions. In the case of converting a deuterated norbornyl ester to its sulfonate, using benzene as the solvent prevented isotopic rearrangement. guidechem.com Furthermore, it has been successfully employed to convert 3-bromomethyl-2-thithiophene derivatives into the corresponding allyl acetates in good yields. guidechem.com The enhanced availability of the bromide ion in nonpolar solvents like toluene, facilitated by the tetrabutylammonium cation, has been shown to be significantly higher compared to aqueous phases. smolecule.com

Regioselective Acetylation of Diols

This compound (TBAOAc) has emerged as a valuable catalyst for the regioselective acetylation of diols and polyols. researchgate.net This method offers a more environmentally friendly and efficient alternative to traditional methods that often rely on organotin, organoboron, or organosilicon reagents. researchgate.net

The catalytic activity of the acetate ion is central to this transformation. The mechanism involves the formation of a dual hydrogen-bond complex between the acetate ion and the diol substrate. researchgate.net This interaction activates a specific hydroxyl group, enabling its preferential monoacylation by an acylating agent like acetic anhydride (B1165640) under mild conditions. researchgate.net The inherent structure of the diol or polyol, in conjunction with its specific interactions with the coordinating acetate catalyst, dictates the regioselectivity of the acetylation. researchgate.net

This method has been successfully applied to the selective acylation of carbohydrates, demonstrating high yields and excellent regioselectivity. researchgate.net For example, it has been used for the selective acylation of the hydroxyl group at the 3-position of β-configured glucoside glycosides. researchgate.net The reaction proceeds with only catalytic amounts of the acetate anion and without the need for other activating reagents. researchgate.net

Multi-Component Reactions for Complex Molecule Synthesis

This compound demonstrates significant utility as a catalyst in multi-component reactions (MCRs), which are powerful tools for the efficient synthesis of complex molecular architectures from simple starting materials in a single step.

Spirooxindole Synthesis in Aqueous Mediums

An efficient and environmentally friendly one-pot, three-component synthesis of spirooxindoles has been developed using tetrabutylammonium acetate as a catalyst in water. jocpr.com Spirooxindoles are a crucial class of heterocyclic compounds found in numerous natural products and pharmaceuticals. jocpr.comlmaleidykla.ltlookchem.com

This reaction involves the condensation of an isatin (B1672199), an active methylene (B1212753) compound (such as malononitrile (B47326) or an ethyl cyanoacetate), and a 1,3-dicarbonyl compound. jocpr.com The use of tetrabutylammonium acetate in an aqueous medium presents several advantages, including higher yields, shorter reaction times, low cost, and operational simplicity. jocpr.com This methodology avoids the use of hazardous organic solvents, aligning with the principles of green chemistry. jocpr.comlookchem.com

The catalytic role of tetrabutylammonium acetate is crucial for enhancing the reaction rate in the aqueous medium. jocpr.com It is proposed that the reaction proceeds through an initial Knoevenagel condensation between the isatin and the active methylene compound, followed by a Michael addition of the 1,3-dicarbonyl compound. A subsequent intramolecular cyclization of the hydroxyl group onto the cyano moiety furnishes the final spirooxindole product. jocpr.comsid.ir This method has been shown to be superior to other catalytic systems, overcoming issues like the formation of unwanted byproducts. jocpr.com

Mechanistic Investigations of Tetrabutylammonium Diacetate Catalysis

Elucidation of Phase Transfer Catalytic Cycles

Phase-transfer catalysis (PTC) is a powerful technique for enabling reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. fzgxjckxxb.com Tetrabutylammonium (B224687) salts are exemplary phase-transfer catalysts due to the dual nature of their structure. The central nitrogen atom carries a positive charge, while the four butyl groups attached to it are nonpolar and lipophilic. spcmc.ac.in This lipophilicity allows the tetrabutylammonium (TBA) cation to be soluble in organic solvents.

The catalytic cycle of tetrabutylammonium diacetate begins with the transfer of the acetate (B1210297) anion from the inorganic phase (aqueous or solid) into the organic phase. koyonchem.com The TBA cation acts as a carrier, forming a lipophilic ion pair, [TBA⁺][CH₃COO⁻], which can readily cross the phase boundary. spcmc.ac.in This process is driven by the cation's preference for the nonpolar organic environment.

Once in the organic phase, the acetate anion is "naked" or poorly solvated, rendering it highly reactive. spcmc.ac.in It can then participate in the desired reaction, for example, acting as a nucleophile in a substitution reaction with an organic substrate (R-X). This reaction forms the product (R-OAc) and releases the original counterion of the substrate (X⁻) into the organic phase, which then pairs with the TBA cation [TBA⁺][X⁻]. To complete the cycle, this new ion pair migrates back to the inorganic phase. Here, an ion exchange occurs, regenerating the active catalyst [TBA⁺][CH₃COO⁻] in the organic phase while depositing the byproduct salt (e.g., NaX) in the aqueous phase. This cycle can repeat many times, allowing a catalytic amount of TBADA to facilitate a large-scale transformation. Studies on various tetrabutylammonium salts (TBAX) suggest that these catalytic reactions are often attributable to reactions occurring at the interface between the phases, which can include microinterfaces within microemulsions as well as the bulk water-oil interface. nih.govacs.org

Anion Activation Mechanisms

The efficacy of TBADA as a catalyst is not solely due to its ability to transport anions across phases; it also actively enhances the anion's reactivity through several mechanisms.

A primary function of the acetate anion in many TBADA-catalyzed reactions is to act as a nucleophile. In phase-transfer catalysis, salts like potassium acetate can be solubilized in aprotic, nonpolar organic solvents by a catalyst like 18-crown-6 (B118740) or a quaternary ammonium (B1175870) salt. spcmc.ac.in In the organic phase, the acetate anion is part of an ion pair with the large TBA cation. The large size and diffuse charge of the TBA cation result in a weak ionic interaction with the acetate anion. This, combined with the lack of solvation in an aprotic solvent, makes the acetate anion a highly reactive "naked" nucleophile. spcmc.ac.in This enhanced nucleophilicity allows it to readily participate in S_N2 substitution reactions, displacing leaving groups from organic substrates to form acetate esters. smolecule.com

Hydrogen bonding is a critical, non-covalent interaction that can significantly influence reaction pathways. wikipedia.org The acetate anion is a potent hydrogen bond acceptor. This ability can be harnessed to activate substrates and stabilize transition states. wikipedia.orgacs.org For instance, in reactions involving hydroxyl-containing substrates like cellulose (B213188), the hydrogen bonding between the acetate anion and the substrate's hydroxyl groups is a key interaction that facilitates dissolution and subsequent reaction. acs.org

Mechanistic studies on related ionic liquids, such as 1-hydroxyethyl-3-methylimidazolium acetate, show that the acetate anion can form hydrogen bonds with amine (N-H) or alcohol (O-H) groups on a substrate. This interaction increases the electron density on the substrate's nitrogen or oxygen atom, thereby enhancing its nucleophilicity for subsequent reaction steps. acs.org Similarly, theoretical and experimental studies on urea-acetate complexes demonstrate the formation of strong, ionic hydrogen bonds between the N-H protons of urea (B33335) and the acetate anion, even in polar solvents like DMSO. nih.govcaltech.edu This interaction alters the electronic state of the urea molecule, highlighting the acetate's capacity to modulate the reactivity of substrates through hydrogen bonding. nih.gov It is proposed that such hydrogen bonding can stabilize anionic tetrahedral intermediates that form during nucleophilic attack, thereby lowering the activation energy of the reaction. wikipedia.org

The acetate anion possesses two oxygen atoms, both of which can act as hydrogen bond acceptors. This allows for the formation of bidentate or "dual" hydrogen-bonding complexes, which can pre-organize substrates and stabilize specific conformations. While direct evidence for TBADA forming such complexes with a substrate is specific to the reaction, analogous systems provide strong support for this mechanism.

A detailed NMR investigation of the interaction between urea and tetrabutylammonium acetate revealed a hydrogen-bonded complex involving both carboxylate oxygens of the acetate and the urea hydrogens that are trans to the carbonyl oxygen. caltech.edu This chelate-like interaction demonstrates the capacity of the acetate ion to act as a dual hydrogen bond acceptor. Furthermore, studies on the dissolution of cellulose by TBADA in DMSO suggest that while acetate forms strong hydrogen bonds with cellulose, other molecules like water can engage in a mode of dual hydrogen bonding with the cellulose hydroxyl groups that is not available to the acetate ion, indicating the geometric specificity of such interactions. acs.org The formation of these structured, multi-point hydrogen-bonded complexes can be a powerful tool in catalysis, orienting the substrate in a reactive conformation and stabilizing charge buildup in the transition state. wikipedia.org

Ion-Pair Formation and Dissociation Dynamics

The behavior of TBADA in solution is governed by the dynamics of ion-pair formation and dissociation between the tetrabutylammonium (TBA⁺) cation and the diacetate anion. The TBA⁺ cation has a strong capacity for ion-pairing, a feature essential for its role in phase-transfer catalysis. ethz.ch This allows it to form stable, lipophilic ion pairs with anions, solubilizing them in organic media. smolecule.com

The stability and lifetime of these ion pairs are highly dependent on the solvent environment. In non-polar solvents like toluene (B28343) (dielectric constant ε ≈ 2.4), the ion pair is stable and long-lived, which is crucial for transporting the anion. In more polar solvents, the ion pair is more likely to dissociate into free ions. smolecule.com Molecular dynamics simulations indicate that the TBA⁺ cation adopts a "crown-like" conformation around the acetate anion during ion pairing. smolecule.com

The table below, derived from phase-transfer experiments, shows how solvent polarity affects the stability of the TBADA ion pair and its efficiency in transferring anions. smolecule.com

The dynamics of ion-pair exchange can be complex. In constrained environments, such as within a nih.govrotaxane host, the exchange between a free and a bound ion pair is slow. This is because the anion is held within a polar cavity by multiple hydrogen bonds, and its release requires significant conformational reorganization and the breaking of these bonds. semanticscholar.org This illustrates the strength of the interactions within the ion pair, especially when hydrogen bonding is involved.

Counterion Effects on Reaction Kinetics and Equilibria

The nature of the anion in a tetrabutylammonium salt has a profound effect on the catalyst's behavior and, consequently, on reaction kinetics and equilibria. The properties of the counterion—including its size, charge delocalization, nucleophilicity, and hydration layer—all play a role. rsc.org

Studies comparing different tetraalkylammonium salts show that the size of the counterion influences micelle properties and reaction media characteristics. nih.gov For instance, the volume of water in the polar shell of micelles formed from tetraalkylammonium dodecyl sulfates decreases as the size of the counterion increases from tetramethyl- to tetrapropylammonium. nih.gov In phase-transfer catalyzed reductions, the choice of counterion in the TBA salt (e.g., bromide vs. hydrogen sulphate) can significantly impact reaction rates and yields. researchgate.net

The interaction between the TBA⁺ cation and its counterion is not purely electrostatic. Hydrophobic interactions between the cation's alkyl chains and certain anions can lead to a higher degree of ion-pairing than predicted by electrostatic theories alone. acs.org This is particularly true for larger, more lipophilic anions. The choice of counterion also affects the glass transition temperature of polyelectrolytes, with some organic counterions acting as plasticizers by weakening ionic interactions and physical crosslinks. rsc.org

In a practical example comparing TBA salts in radiofluorination reactions, tetrabutylammonium tosylate was found to be a highly effective, weakly basic phase-transfer catalyst, demonstrating that tuning the counterion can optimize reaction conditions and reduce byproducts compared to more basic anions like bicarbonate or acetate. acs.org This highlights that the counterion is not a passive spectator but an active participant that can be chosen to fine-tune the catalyst's performance for a specific chemical transformation.

Mechanistic Pathways in Specific Transformations (e.g., Isocyanurate Trimerization, Cyclopropanation)

The catalytic activity of this compound (TBADA) is multifaceted, with its mechanistic role being highly dependent on the specific organic transformation. This section delves into the detailed mechanistic pathways through which TBADA facilitates two distinct reactions: the trimerization of isocyanates to form isocyanurates and the cyclopropanation of styrenes with aryl methyl ketones.

Isocyanurate Trimerization

The formation of polyisocyanurate (PIR) foams involves the cyclotrimerization of isocyanate monomers, a reaction often catalyzed by carboxylate salts like tetrabutylammonium acetate (TBAA), a closely related compound to TBADA. While the generally accepted mechanism for the anionic trimerization of isocyanates involves the nucleophilic attack of a catalyst on the isocyanate, the precise role of the acetate catalyst has been a subject of investigation. researchgate.net

Experimental and computational studies on the trimerization of both aromatic and aliphatic isocyanates using tetrabutylammonium acetate have revealed a more complex mechanism than a simple sequential addition of three isocyanate molecules to the acetate anion. rsc.orgrsc.org It is now understood that the acetate ion acts as a pre-catalyst.

The reaction is initiated by the nucleophilic addition of the acetate anion to an isocyanate molecule. However, this initial adduct is not the primary catalytic species. Instead, it undergoes further reaction with another isocyanate molecule, leading to the formation of a deprotonated amide species through intramolecular rearrangement and decarboxylation. researchgate.netrsc.org This newly formed deprotonated amide is significantly more basic and nucleophilic than the initial acetate anion and serves as the true active catalyst in the cyclotrimerization process. researchgate.net

This active catalytic species then proceeds through a nucleophilic anionic mechanism, adding to subsequent isocyanate molecules in a stepwise fashion to build the six-membered isocyanurate ring. researchgate.netrsc.org The tetrabutylammonium cation acts as a phase-transfer agent, enhancing the solubility and reactivity of the anionic species in the organic reaction medium.

Table 1: Proposed Mechanistic Steps in Isocyanurate Trimerization Catalyzed by Tetrabutylammonium Acetate

| Step | Description | Key Intermediates |

| 1. Pre-catalyst Activation | The acetate anion (from TBADA) attacks an isocyanate molecule. | Acetate-isocyanate adduct |

| 2. Formation of Active Catalyst | The initial adduct reacts with another isocyanate molecule, leading to rearrangement and decarboxylation. | Deprotonated amide species |

| 3. Propagation | The deprotonated amide anion nucleophilically attacks isocyanate monomers in a stepwise manner. | Growing anionic chain |

| 4. Cyclization | The trimeric intermediate cyclizes to form the stable isocyanurate ring. | Isocyanurate anion |

| 5. Catalyst Regeneration | The active catalytic species is regenerated to continue the cycle. | Deprotonated amide species |

This table summarizes the key stages in the catalytic cycle, highlighting the evolution of the catalytic species.

Cyclopropanation

This compound plays a crucial role as a reaction medium and promoter in the palladium-catalyzed dehydrogenative cyclopropanation of styrenes with aryl methyl ketones. researchgate.netnih.gov In this transformation, molten tetrabutylammonium acetate (TBAA) serves as an ionic liquid, providing a suitable environment for the catalytic cycle.

The proposed mechanism involves a twofold C-H activation at the α-position of the aryl methyl ketone, facilitated by a combination of palladium(II) acetate and copper(II) acetate, with dioxygen as the terminal oxidant. nih.gov

The catalytic cycle is thought to begin with the coordination of the aryl methyl ketone to the palladium catalyst. This is followed by the first C-H activation step, forming a palladium enolate intermediate. This intermediate then undergoes a migratory insertion with the styrene. Subsequently, a second C-H activation at the α-position of the ketone occurs, leading to the formation of a palladacyclobutane intermediate. Reductive elimination from this intermediate then yields the desired cyclopropane (B1198618) product and regenerates the active palladium catalyst.

The role of this compound in this process is multifaceted. As a molten salt, it provides a polar, non-volatile medium that can stabilize the charged intermediates in the catalytic cycle. Furthermore, the acetate anions can act as a base to facilitate the C-H activation steps and can also play a role in the reoxidation of the palladium catalyst.

Table 2: Key Parameters in the Palladium-Catalyzed Cyclopropanation in Tetrabutylammonium Acetate

| Reactant 1 | Reactant 2 | Catalyst System | Solvent/Promoter | Product |

| Aryl Methyl Ketone | Styrene | Pd(OAc)₂, Cu(OAc)₂, O₂ | Molten Tetrabutylammonium Acetate (TBAA) | 1-Aroyl-2-arylcyclopropane |

This table outlines the essential components for the dehydrogenative cyclizing coupling reaction that leads to cyclopropane formation.

Anion and Ion Pair Recognition Chemistry Involving Tetrabutylammonium Salts

Design and Synthesis of Receptors for Anions

The creation of synthetic receptors with high affinity and selectivity for specific anions is a primary challenge in supramolecular chemistry. tandfonline.comutupub.fi The design of these host molecules typically involves incorporating hydrogen-bond donor groups into a pre-organized structural framework. Common binding motifs include amide, urea (B33335)/thiourea, pyrrole, and hydroxyl groups, which can form strong, directional hydrogen bonds with anionic guests. mdpi.comacs.org The scaffold that positions these binding groups is crucial for selectivity, creating a cavity or cleft that is sterically and electronically complementary to the target anion.

Several classes of synthetic receptors have been developed for anion recognition:

Urea and Thiourea-Based Receptors: These are particularly effective hydrogen-bond donors. mdpi.com Receptors incorporating these functional groups, often attached to a chromophore or fluorophore like anthracene, can signal anion binding through a change in color or fluorescence. mdpi.com For example, a symmetrical chemosensor, N,N'-Di((anthracen-9-yl)-methylene) thio-carbonohydrazide, was synthesized and showed a selective binding ability for the acetate (B1210297) ion. mdpi.com

Amide-Based Receptors: Amide groups are also common recognition sites integrated into various molecular architectures. tandfonline.comutupub.fi Cleft-shaped receptors containing both amide and hydroxyl units have been synthesized to study anion recognition. researchgate.net

Calixarenes and Calix rsc.orgpyrroles: These macrocyclic compounds provide a three-dimensional framework for positioning multiple binding sites. tandfonline.comutupub.fi Calix rsc.orgpyrroles have been synthesized and studied for their anion recognition properties. researchgate.net Calix rsc.orgarene-based ion pair receptors have been developed by functionalizing the scaffold with urea groups for anion binding and a polyether chain for cation binding. nih.gov

Ferrocene-Based Receptors: The ferrocene (B1249389) unit can be used as a rigid scaffold to create a specific geometry for anion binding. A receptor for acetate was synthesized using a 1,1'-diacetylferrocene frame, with anion recognition monitored by changes in its UV-vis absorption spectrum. tandfonline.comutupub.fi

Schiff Base Receptors: Simple colorimetric receptors based on salicylaldehyde (B1680747) Schiff's bases, which contain –OH and C=N moieties as anion binding sites, have been synthesized. ias.ac.in These receptors can provide a visual color change upon binding with anions like acetate and fluoride (B91410). ias.ac.in

The synthesis of these receptors is often a multi-step process, but some simpler designs, such as those based on Schiff's bases or phenylhydrazones, can be achieved in high yields through straightforward procedures. tandfonline.comutupub.fiias.ac.in

Molecular Recognition Studies of Acetate Anion

The acetate anion (CH₃COO⁻) is a common target in molecular recognition studies due to its biological relevance and its trigonal planar geometry. Researchers use various spectroscopic techniques, including ¹H NMR and UV-vis titration experiments, to investigate the interaction between host receptors and the acetate anion, typically introduced as its tetrabutylammonium (B224687) salt to ensure solubility in organic solvents like DMSO or acetonitrile (B52724). researchgate.netacs.orgnih.gov

The binding event is often accompanied by a distinct optical response. For instance, an indole (B1671886) phenylhydrazone receptor exhibits a dramatic color change upon the addition of acetate ions, allowing for "naked-eye" detection. researchgate.net Similarly, a ferrocene-based receptor was developed as a colorimetric sensor for anions, showing obvious color changes upon binding. tandfonline.comutupub.fi The interaction mechanism frequently involves the formation of hydrogen bonds between the N-H protons of the receptor (e.g., from urea or amide groups) and the oxygen atoms of the acetate guest. mdpi.comresearchgate.net In some cases, the interaction can proceed in two steps: initial hydrogen bonding followed by the deprotonation of the receptor by the basic acetate anion. tandfonline.comutupub.fi

Many synthetic receptors are designed to target oxyanions, a class of anions that includes acetate, phosphates, and sulfate. The selectivity of a receptor for a particular oxyanion depends on factors like the geometric complementarity between the host's binding pocket and the guest's shape, as well as the anion's basicity. mdpi.com

Tritopic bis-urea receptors have demonstrated good affinity for various oxyanions, including acetate, as their tetrabutylammonium salts. acs.orgnih.gov Studies comparing different anions often reveal a hierarchy in binding strength. For example, a triptycene-based receptor showed a significantly higher binding affinity for the dihydrogen phosphate (B84403) anion compared to acetate and benzoate, highlighting the role of the receptor's well-defined binding pocket in achieving selectivity. rsc.org The stronger basicity of an anion generally leads to a higher binding ability with a receptor. mdpi.com The acetate anion, with its triangular shape, can fit well into receptors designed with complementary hydrogen bond donor sites. mdpi.com

The stoichiometry of the host-guest complex describes the ratio in which the receptor and anion bind. This is often determined using methods like Job's plot analysis from UV-vis titration data or by analyzing ¹H NMR titration experiments. For many receptors interacting with acetate, a 1:1 binding stoichiometry is observed, where one receptor molecule binds to one acetate anion. tandfonline.comutupub.fiscielo.br

The strength of this interaction is quantified by the association constant (Kₐ) or binding constant (β). A higher value indicates a stronger affinity between the host and guest. The binding constants are determined by fitting the changes in spectroscopic signals (e.g., absorbance or chemical shift) during titration to appropriate binding models.

Below is a table summarizing the binding affinities of various receptors for anions, with acetate often added as its tetrabutylammonium salt.

| Receptor Type | Anion Guest | Solvent | Binding Constant (Kₐ, M⁻¹) | Stoichiometry (Host:Guest) |

|---|---|---|---|---|

| Isatin-Thiourea Derivative scielo.br | Acetate (AcO⁻) | DMSO | 1.5 x 10⁴ | 1:1 |

| Isatin-Thiourea Derivative scielo.br | Dihydrogen Phosphate (H₂PO₄⁻) | DMSO | 1.2 x 10⁴ | 1:1 |

| Isatin-Thiourea Derivative scielo.br | Fluoride (F⁻) | DMSO | 1.1 x 10⁴ | 1:2 |

| Triptycene-based Receptor 1 rsc.org | Acetate (AcO⁻) | DMSO-d₆ + 0.5% H₂O | 1,826 | Not Specified |

| Triptycene-based Receptor 1 rsc.org | Dihydrogen Phosphate (H₂PO₄⁻) | DMSO-d₆ + 0.5% H₂O | 28,608 | Not Specified |

| Ferrocene Phenylhydrazone tandfonline.comutupub.fi | Acetate (AcO⁻) | DMSO | 1.12 x 10⁴ | 1:1 |

Ion-Pair Recognition Mechanisms

While many studies focus on binding a single anion, there is growing interest in designing receptors that can simultaneously bind both the anion and its counter-cation—a process known as ion-pair recognition. researchgate.net This is particularly relevant in real-world systems where ions exist as salts. Heteroditopic receptors are designed for this purpose, featuring two distinct binding sites within a single molecule: one tailored for the cation (e.g., a crown ether unit for alkali metals) and another for the anion (e.g., urea or amide groups for hydrogen bonding). nih.govresearchgate.net

This dual binding can lead to enhanced affinity and selectivity compared to receptors that only bind one ion. The electrostatic attraction between the co-bound cation and anion within the receptor complex can stabilize the entire assembly. researchgate.net For example, tritopic bis-urea receptors have been shown to be capable of recognizing alkali metal-acetate salts. acs.orgnih.gov Molecular modeling of these complexes illustrates the mechanism: the acetate anion is recognized by strong hydrogen bonds from the urea groups, while the alkali metal cation interacts with oxygen atoms in a polyether spacer. figshare.com

A key feature of many ion-pair recognition systems is cooperativity. Positive cooperativity occurs when the binding of one ion (e.g., a metal cation) increases the receptor's affinity for the second ion (e.g., the acetate anion). nih.govacs.org This synergistic effect is a significant advantage in designing highly effective receptors.

Studies on tritopic bis-urea receptors binding alkali metal-acetate salts have demonstrated this phenomenon. acs.orgnih.gov The binding affinity for acetate was found to be significantly higher in the presence of alkali metal cations (Li⁺, Na⁺, K⁺) than when binding the acetate anion alone (as its TBA salt). This enhancement is quantified by a cooperativity factor (CF), which is the ratio of the binding constant in the presence of the metal cation to the binding constant in its absence. acs.org

The table below shows the cooperative binding data for a specific receptor (R2) with acetate in the presence of different alkali metals.

| Receptor | Ion Pair | Binding Constant (β) in presence of M⁺ (M⁻²) | Cooperativity Factor (CF) |

|---|---|---|---|

| R2 acs.org | Li⁺-OAc⁻ | 1.97 x 10⁸ | 141 |

| R2 acs.org | Na⁺-OAc⁻ | 2.73 x 10⁸ | 195 |

| R2 acs.org | K⁺-OAc⁻ | 2.17 x 10⁸ | 155 |

The cooperativity factor is calculated relative to the binding of acetate as its tetrabutylammonium salt (β(none) = 1.40 x 10⁶ M⁻² for R2). acs.org

These results show that the receptor's affinity for acetate is enhanced by over a hundred-fold in the presence of the alkali metal cations, demonstrating a strong positive cooperative effect. acs.org

Influence of Cation Structure on Anion Binding

The choice of cation in an anion binding study is not trivial and can have a profound influence on the observed results. acs.orgnih.gov Classical ¹H NMR titrations have shown that anion binding constants can vary significantly depending on the cation used (e.g., tetrabutylammonium vs. triethylammonium (B8662869) vs. ammonium). acs.orgnih.gov This effect is largely attributed to the incomplete dissociation of salts in many organic solvents. nd.edu

If a salt does not fully dissociate, the concentration of "free" anions available to bind with the receptor is lower than the total salt concentration, leading to an underestimation of the true anion-host binding constant. acs.orgnih.gov Alkali metal salts, in particular, can exhibit strong ion-pairing in organic solvents, which inhibits the anion's ability to bind with a neutral host receptor. nd.edu This inhibition increases as the cation becomes smaller and more charge-localized (e.g., Na⁺ > K⁺ > Cs⁺). nd.edu

The tetrabutylammonium (TBA) cation is large and its charge is diffuse, which generally leads to weaker ion-pairing and better salt dissociation compared to smaller inorganic cations. nd.edu This is why tetrabutylammonium salts are the standard choice for most anion binding studies in organic media, as they provide a more reliable measure of the intrinsic host-anion interaction. nd.edu However, even with TBA salts, incomplete dissociation can be a factor. Advanced techniques like electrophoretic NMR (eNMR) can be used to distinguish between charged (free ions) and uncharged (ion-paired) species, allowing for a more accurate determination of the true anion-host binding constant by correcting for incomplete salt dissociation. acs.orgnih.gov

Tetrabutylammonium Diacetate in Advanced Materials and Solvent Systems

Applications in Polymer Chemistry

Tetrabutylammonium (B224687) diacetate has emerged as a significant compound in the field of polymer chemistry, particularly in the processing and modification of natural polymers like cellulose (B213188). Its unique properties facilitate the dissolution of otherwise intractable materials, enabling novel applications in fiber technology and polymer processing.

Preparation of Cellulose Diacetate/Cellulose Hybrid Fibers

A notable application of tetrabutylammonium diacetate is in the fabrication of cellulose diacetate (CDA)/cellulose hybrid fibers. These fibers are produced through a dry-jet wet spinning process, which utilizes a solvent system composed of tetrabutylammonium acetate (B1210297) and dimethylsulfoxide (DMSO) at elevated temperatures, typically around 50°C. researchgate.netresearchgate.netscience.gov This solvent system is effective in dissolving both cellulose and cellulose diacetate, allowing for the creation of homogeneous spinning dopes.

The resulting hybrid fibers exhibit a circular cross-section and a smooth surface, as observed through scanning electron microscopy (SEM). researchgate.netresearchgate.netscience.gov Further analysis using Fourier transform infrared spectroscopy (FTIR) indicates a high degree of compatibility between the cellulose diacetate and cellulose components within the fiber matrix. researchgate.netresearchgate.net

The incorporation of cellulose diacetate into the cellulose matrix has been shown to enhance the material's properties. For instance, the elongation at break of the hybrid fibers can be significantly increased with a higher ratio of CDA to cellulose. researchgate.net These hybrid fibers also demonstrate improved thermal stability and a broader degradation range compared to fibers made from pure cellulose. researchgate.netresearchgate.net

Table 1: Properties of Cellulose Diacetate/Cellulose Hybrid Fibers

| Property | Observation | Source(s) |

| Morphology | Circular cross-section, smooth surface | researchgate.netresearchgate.netscience.gov |

| Component Compatibility | High, as indicated by FTIR analysis | researchgate.netresearchgate.net |

| Mechanical Properties | Increased elongation at break with higher CDA content | researchgate.net |

| Thermal Stability | Higher than pure cellulose material | researchgate.netresearchgate.net |

Solvent Systems for Polymer Processing

The tetrabutylammonium acetate/DMSO solvent system is a powerful tool for the broader field of polymer processing, especially for cellulose. researchgate.net Cellulose is notoriously difficult to dissolve due to the extensive network of intra- and intermolecular hydrogen bonds that create highly crystalline regions. researchgate.net Tetrabutylammonium acetate in DMSO acts as a non-derivatizing solvent, meaning it dissolves the cellulose without chemically altering the polymer chains. researchgate.net The dissolution mechanism involves the disruption of these hydrogen bonds, allowing the solvent molecules to interact with the hydroxyl groups of the cellulose. researchgate.net

This solvent system facilitates homogeneous reactions, such as the synthesis of cellulose esters. researchgate.net For example, cellulose acetate and cellulose acetate propionate (B1217596) can be synthesized homogeneously in this system without the need for a catalyst and at relatively low temperatures (below 70°C). researchgate.net This allows for the production of cellulose derivatives with a high degree of substitution in a controlled manner. researchgate.net The use of tetrabutylammonium acetate offers an advantage over some ionic liquids as it is a relatively less expensive ammonium (B1175870) salt, making it more suitable for large-scale industrial applications in producing films, fibers, and other processed goods from cellulose. google.com

Role in Ionic Liquids and Deep Eutectic Solvents

This compound is a key component in the formulation of ionic liquids (ILs) and deep eutectic solvents (DESs), which are classes of solvents with tunable properties and potential applications in various chemical processes. acs.orgmdpi.comacs.orgtue.nl These advanced solvent systems are often considered "designer solvents" due to the vast number of possible combinations of their constituent ions, which allows for the tailoring of their physicochemical properties. tue.nl

Components in Binary Mixtures with Organic Acids

Tetrabutylammonium acetate can form binary mixtures with various organic acids, leading to the formation of ILs or DESs. acs.orgnih.govresearchgate.netfigshare.com These mixtures typically involve tetrabutylammonium acetate acting as a hydrogen-bond acceptor (HBA) and an organic acid serving as a hydrogen-bond donor (HBD). acs.orgnih.govacs.orgsemanticscholar.orgnih.gov

Research has explored the combination of tetrabutylammonium acetate with several natural organic acids, including:

The formation of these mixtures can result in a significant depression of the melting point compared to the individual components, a hallmark of deep eutectic solvents. acs.org The specific properties of the resulting solvent are dependent on the nature of the organic acid used and the molar ratio of the components. acs.orgnih.gov

Formation of Hydrogen Bond Networks in Mixed Systems

The unique properties of these binary mixtures arise from the formation of extensive hydrogen bond networks. acs.orgnih.govacs.org In these systems, the acetate anion of this compound acts as the primary hydrogen bond acceptor. acs.orgnih.gov The organic acid, in its role as the hydrogen bond donor, forms strong hydrogen bonds with the oxygen atoms of the acetate anion. acs.orgnih.gov

The strength and nature of these hydrogen bonds can be investigated using techniques such as Fourier-transform infrared (FT-IR) spectroscopy and molecular dynamics (MD) simulations. acs.orgnih.gov FT-IR studies show progressive shifts in the characteristic vibrational frequencies of the carbonyl (C=O) and hydroxyl (O-H) groups as the concentration of the acid increases, indicating the formation of new hydrogen bonds. acs.orgnih.gov Molecular dynamics simulations provide insights into the specific interactions, suggesting that the more acidic protons of the organic acids are predominantly involved in the hydrogen bonding with the acetate anion. acs.orgnih.gov These strong intermolecular interactions are fundamental to the formation and stability of the liquid phase of these systems. mdpi.com

Nanosegregation Phenomena in Bulk Phases

An interesting phenomenon observed in the bulk phase of tetrabutylammonium acetate-based mixtures is nanosegregation. nih.govfigshare.com This refers to the spatial separation of different components of the mixture at the nanoscale. acs.orgresearchgate.net

Spectroscopic and Analytical Investigations of Tetrabutylammonium Diacetate Systems

Vibrational Spectroscopy (FT-IR) for Structural Characterization

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for characterizing the structural features of tetrabutylammonium (B224687) diacetate systems, primarily by probing the hydrogen-bonding interactions involving the acetate (B1210297) anion.

Detailed Research Findings:

Studies on mixtures of tetrabutylammonium acetate (TBAAc) with natural organic acids, such as ascorbic acid, citric acid, and maleic acid, have utilized FT-IR to investigate intermolecular interactions. researchgate.netresearchgate.net The results indicate the formation of a strong hydrogen-bond network where the organic acids act as H-bond donors to the oxygen atoms of the acetate anion, which serves as the hydrogen-bond acceptor (HBA). researchgate.netresearchgate.net This interaction is evidenced by progressive shifts in the carbonyl (νC═O) and hydroxyl (νOH) stretching bands as the concentration of the acid increases. researchgate.netresearchgate.net

Infrared and Raman spectral analyses of tetrabutylammonium hydrogen diacetate in both solid form and in nonaqueous solutions confirm that very strong hydrogen bonding persists even when the compound is dissolved. nih.gov These spectroscopic investigations have also suggested that the diacetate anion may adopt different conformations in the solid state compared to when it is in solution. nih.gov In other applications, such as the characterization of carboxymethylated cellulose (B213188), FT-IR has been used quantitatively. The degree of substitution can be estimated from the absorbance ratio between the asymmetric carboxylic stretching signal (around 1590 cm⁻¹) and the methylenic/methinic stretching signal (around 2900 cm⁻¹). acs.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Reference |

|---|---|---|---|

| ν(OH) | ~3400-3500 | Indicates hydroxyl groups from interacting species (e.g., acids, water); shifts reveal hydrogen bonding. | researchgate.netresearchgate.net |

| ν(CH) | ~2800-3000 | C-H stretching from the butyl chains of the cation. | acs.org |

| ν(C=O) | ~1590-1700 | Carbonyl stretching of the acetate anion; highly sensitive to hydrogen bonding and conformational changes. | researchgate.netresearchgate.netnih.gov |

| ν(C-N) | ~1228 | C-N stretching of the quaternary ammonium (B1175870) group. | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Studies and Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of tetrabutylammonium diacetate and for studying its interactions with other molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the cation and anion.

Detailed Research Findings:

¹H and ¹³C NMR spectra are routinely used to confirm the identity and purity of tetrabutylammonium acetate. upce.czsigmaaldrich.com The ¹H NMR spectrum typically shows characteristic signals for the butyl chains of the cation (triplet for the terminal CH₃, multiplets for the CH₂ groups) and a singlet for the methyl protons of the acetate anion. nih.gov The ¹³C NMR spectrum complements this by showing distinct resonances for the different carbon atoms in the cation and the carbonyl and methyl carbons of the acetate. sigmaaldrich.com

Beyond simple characterization, NMR is employed to study complex systems. For instance, NMR has been used to confirm the chemical structures of deep eutectic solvents (DESs) formed between tetrabutylammonium chloride and n-decanoic acid. acs.org In studies involving cellulose dissolution, where tetrabutylammonium acetate can be used as a component of the solvent system, solid-state cross-polarization/magic angle spinning (CP/MAS) ¹³C NMR spectroscopy is used to characterize the structure of the raw and treated cellulose. acs.orgnih.gov These analyses help in understanding the interactions between the ionic liquid components and the biopolymer at a molecular level.

| Nucleus | Group | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Acetate (CH₃) | ~1.9 | upce.cz |

| N-CH₂- | ~3.2 | nih.gov | |

| -(CH₂)₂- | ~1.3-1.6 | nih.gov | |

| Terminal CH₃ | ~0.9 | nih.gov | |

| ¹³C | Acetate (C=O) | ~170s | sigmaaldrich.com |

| N-CH₂- | ~58 | sigmaaldrich.com | |

| -(CH₂)₂- | ~20-24 | sigmaaldrich.com | |

| Terminal CH₃ | ~13 | sigmaaldrich.com |

UV-Visible and Fluorescence Spectroscopy in Molecular Recognition

UV-Visible and fluorescence spectroscopy are key methods for investigating molecular recognition events, such as host-guest interactions and anion binding, where this compound can act as a source of acetate anions.

Detailed Research Findings:

The interaction of the acetate anion with chromophoric or fluorophoric sensor molecules can induce measurable changes in their spectra. In a study of bimetallic Ru(II) and Os(II) terpyridine complexes, the addition of various tetrabutylammonium salts, including the acetate (AcO⁻), was monitored using absorption and emission spectroscopy. nih.gov The addition of tetrabutylammonium acetate resulted in a relatively small, but distinct, spectral change, which was correlated with the basicity of the acetate anion. nih.gov This demonstrates the utility of these techniques in detecting and quantifying anion-receptor binding.

While direct fluorescence studies on this compound are not widely reported, research on related tetrabutylammonium salts provides a strong precedent for its use in binding studies. For example, fluorescence quenching methods have been employed to investigate the interaction between deep eutectic solvents based on tetrabutylammonium bromide and DNA. researchgate.net In these experiments, the ability of the tetrabutylammonium-based solvent to displace a fluorescent intercalator (ethidium bromide) from DNA is monitored by the decrease in fluorescence emission intensity, providing insights into binding modes and affinities. researchgate.net Similarly, fluorescence-based assays designed to screen for ligand-RNA interactions are well-established, further highlighting the potential of fluorescence spectroscopy for studying the binding characteristics of systems involving this compound. escholarship.org

Mass Spectrometry for Complex Identification

Mass spectrometry (MS), particularly with electrospray ionization (ESI), is a critical tool for identifying and characterizing this compound and its non-covalent complexes in solution.

Detailed Research Findings:

ESI-MS is highly effective for detecting the tetrabutylammonium cation. In positive-ion ESI mode, the cation is readily observed with a precursor mass-to-charge ratio (m/z) of 242.28. ethz.ch Further fragmentation via tandem MS (MS/MS) can be used to confirm its structure. ethz.ch